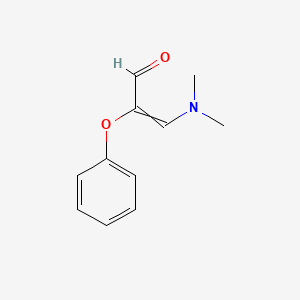

3-(Dimethylamino)-2-phenoxyacrylaldehyde

説明

3-(Dimethylamino)-2-phenoxyacrylaldehyde (CAS: Not explicitly provided in evidence) is an α,β-unsaturated aldehyde featuring a dimethylamino group at the 3-position and a phenoxy substituent at the 2-position of the acrylaldehyde backbone. This compound belongs to a class of reactive aldehydes with applications in organic synthesis and medicinal chemistry, particularly as intermediates for heterocyclic compounds or bioactive molecules. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (phenoxy) groups, influencing its electronic properties and reactivity in condensation reactions .

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

3-(dimethylamino)-2-phenoxyprop-2-enal |

InChI |

InChI=1S/C11H13NO2/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChIキー |

PVACQTDAHXFXHO-UHFFFAOYSA-N |

正規SMILES |

CN(C)C=C(C=O)OC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electron Effects: The phenoxy group in the target compound enhances resonance stabilization compared to chlorophenyl (electron-withdrawing) or thienyl (electron-rich) substituents, affecting reactivity in nucleophilic additions .

- Steric Hindrance: The phenoxy group at C2 may impose greater steric bulk than smaller substituents (e.g., Cl or thienyl), influencing regioselectivity in cyclization reactions.

Pharmacological Profiles

Insights :

- Target Compound: No direct bioactivity data is provided in the evidence.

- Substituent Impact: Chlorine substitution (as in ) may enhance lipophilicity and CNS penetration, whereas phenoxy groups could favor interactions with aromatic residues in enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-2-phenoxyacrylaldehyde, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation reactions between dimethylamine derivatives and phenoxy-substituted precursors. For example, photocyclization of intermediates like 3-(dimethylamino)benzaldehyde derivatives under UV light (365 nm) has been reported for analogous aldehydes . Optimization includes varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (60–100°C). Yield improvements (from ~40% to 70%) are achieved by controlling stoichiometry and purging oxygen to prevent aldehyde oxidation .

Q. How is 3-(Dimethylamino)-2-phenoxyacrylaldehyde characterized spectroscopically to confirm its structure?

- Methodology : Use a combination of:

- 1H/13C NMR : Identify peaks for the aldehyde proton (~9.8–10.2 ppm), dimethylamino group (singlet at ~2.2–2.5 ppm), and aromatic protons from the phenoxy moiety (6.5–7.5 ppm).

- IR Spectroscopy : Confirm C=O stretch (1680–1720 cm⁻¹) and N–CH3 vibrations (2800–2850 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 220.1218 (calculated for C₁₁H₁₃NO₂) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group and photodegradation. Purity (>95%) should be confirmed via HPLC before long-term storage .

Q. How does the dimethylamino group influence the compound’s solubility and reactivity?

- Methodology : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its basicity. Reactivity studies (e.g., nucleophilic addition to the aldehyde) show accelerated kinetics compared to non-aminated analogs, attributed to electron-donating effects stabilizing transition states .

Q. What are the safety and handling protocols for this compound?

- Methodology : Use PPE (gloves, goggles) in a fume hood. Toxicity data are limited, but analogous aldehydes are irritants. Perform acute toxicity assays (e.g., OECD 423) and monitor for respiratory/cutaneous irritation during handling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Dimethylamino)-2-phenoxyacrylaldehyde in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies for additions (e.g., Grignard reagents) with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar aldehydes?

- Methodology : Conduct meta-analysis of existing data (e.g., IC₅₀ values for enzyme inhibition) while controlling variables like assay conditions (pH, temperature) and purity. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the phenoxy moiety affect the compound’s photostability under UV exposure?

- Methodology : Perform accelerated degradation studies using UV lamps (254–365 nm) and monitor degradation via HPLC. Compare with analogs lacking the phenoxy group. Quantum yield calculations can quantify photodegradation rates .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

- Methodology : Oxidative degradation (e.g., H₂O₂ exposure) likely forms carboxylic acid derivatives, while hydrolysis (acidic/basic conditions) may cleave the acrylaldehyde bond. Track intermediates using LC-MS and propose pathways via isotopic labeling .

Q. Can this compound serve as a ligand in metal-catalyzed asymmetric synthesis?

- Methodology : Screen coordination with transition metals (e.g., Pd, Rh) using UV-Vis and NMR titration. Test catalytic efficiency in asymmetric aldol reactions, comparing enantiomeric excess (ee) with chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。